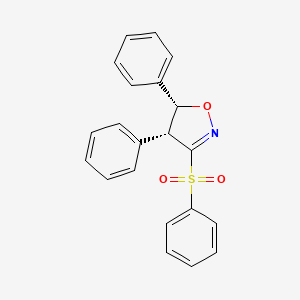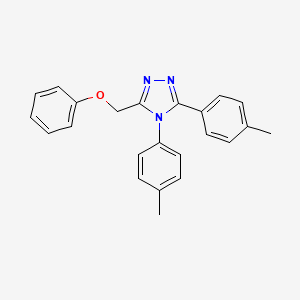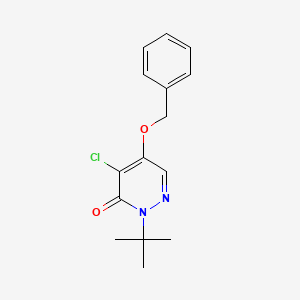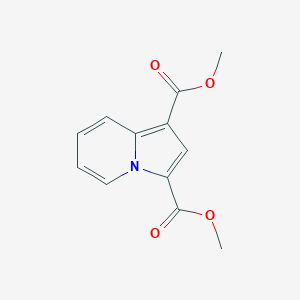
Acetaldehyde O-(2-methyl-6-phenylpyrimidin-4-yl) oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetaldehyde O-(2-methyl-6-phenylpyrimidin-4-yl) oxime is a chemical compound that belongs to the class of oximes. Oximes are characterized by the presence of a hydroxylamine group (-NOH) attached to a carbon atom. This particular compound features a pyrimidine ring substituted with a methyl and a phenyl group, making it a unique and interesting molecule for various applications in chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetaldehyde O-(2-methyl-6-phenylpyrimidin-4-yl) oxime typically involves the reaction of acetaldehyde with hydroxylamine in the presence of a base. The reaction conditions often include heating to facilitate the formation of the oxime. The use of calcium oxide (CaO) as a base has been reported to give quantitative yields under mild conditions .
Industrial Production Methods
Industrial production of this compound can be achieved through the oxime exchange method. This process involves the reaction of acetaldehyde with a suitable oxime precursor in the presence of nitrogen gas to prevent oxidation. The reaction mixture is then subjected to vacuum distillation to purify the product .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Acetaldehyde O-(2-methyl-6-phenylpyrimidin-4-yl) oxime can undergo oxidation reactions to form corresponding nitriles or amides.
Reduction: The compound can be reduced to form amines.
Substitution: It can participate in substitution reactions, particularly in the presence of strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Strong bases like n-butyllithium (n-BuLi) are used to deprotonate the oxime, allowing for subsequent alkylation or acylation reactions.
Major Products
Oxidation: Nitriles and amides.
Reduction: Amines.
Substitution: Alkylated or acylated oximes.
Aplicaciones Científicas De Investigación
Acetaldehyde O-(2-methyl-6-phenylpyrimidin-4-yl) oxime has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Acetaldehyde O-(2-methyl-6-phenylpyrimidin-4-yl) oxime involves its interaction with specific molecular targets. Oximes are known to reactivate acetylcholinesterase (AChE) by cleaving the bond between the enzyme and organophosphate inhibitors. This reactivation process is crucial in counteracting the toxic effects of organophosphates . Additionally, oximes can inhibit various kinases, contributing to their anticancer and anti-inflammatory properties .
Comparación Con Compuestos Similares
Similar Compounds
Pralidoxime: An oxime used as an antidote for organophosphate poisoning.
Obidoxime: Another oxime with similar applications as pralidoxime.
HI-6: A potent oxime reactivator of AChE.
Trimedoxime: Used in the treatment of organophosphate poisoning.
Methoxime: Known for its reactivating properties.
Uniqueness
Acetaldehyde O-(2-methyl-6-phenylpyrimidin-4-yl) oxime is unique due to its specific substitution pattern on the pyrimidine ring, which may confer distinct biochemical properties and reactivity compared to other oximes. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C13H13N3O |
|---|---|
Peso molecular |
227.26 g/mol |
Nombre IUPAC |
(E)-N-(2-methyl-6-phenylpyrimidin-4-yl)oxyethanimine |
InChI |
InChI=1S/C13H13N3O/c1-3-14-17-13-9-12(15-10(2)16-13)11-7-5-4-6-8-11/h3-9H,1-2H3/b14-3+ |
Clave InChI |
UJVHTCPEWILTNB-LZWSPWQCSA-N |
SMILES isomérico |
C/C=N/OC1=NC(=NC(=C1)C2=CC=CC=C2)C |
SMILES canónico |
CC=NOC1=NC(=NC(=C1)C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-2-methyl-4-[(propan-2-yl)sulfanyl]pyridazin-3(2H)-one](/img/structure/B12908523.png)






![Isopentyl 4'-phenyl-[2,2'-biquinoline]-4-carboxylate](/img/structure/B12908568.png)


![2-Chloro-N-[(1,2-oxazol-3-yl)carbamoyl]acetamide](/img/structure/B12908596.png)

![(4-Formyl-5-nitro-[1,1'-biphenyl]-2-yl)methyl furan-3-carboxylate](/img/structure/B12908616.png)
![4-Acridinecarboxamide, 9-chloro-N-[2-(dimethylamino)ethyl]-5-methyl-](/img/structure/B12908624.png)
